1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyrazole ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the oxane ring: The oxane moiety can be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate or carbamic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)urea: This compound lacks the oxane moiety, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)thiourea: The substitution of the oxygen atom in the urea linkage with sulfur may result in different chemical and biological properties.
1-(4-bromophenyl)-3-(1H-pyrazol-4-yl)urea: The presence of a bromine atom instead of chlorine may influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZHEIJJZYRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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